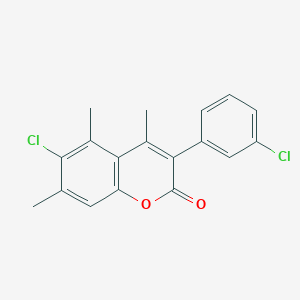
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one
Vue d'ensemble
Description
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one, also known as Clotrimazole, is an antifungal medication used to treat various fungal infections. It belongs to the class of imidazole derivatives and is commonly used in topical formulations. The compound has a molecular weight of 344.8 g/mol and a melting point of 147-149°C.
Mécanisme D'action
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately results in fungal cell death. 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and Physiological Effects:
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has been shown to have minimal systemic absorption and is primarily used in topical formulations. It has a low toxicity profile and is generally well-tolerated. However, some individuals may experience skin irritation or allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one is a commonly used antifungal agent in laboratory experiments due to its broad-spectrum activity and low toxicity. It can be used in both in vitro and in vivo studies. However, 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has limited solubility in water and may require the use of organic solvents in some experiments.
Orientations Futures
There are several potential future directions for the study of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one. One area of interest is the development of new formulations for the treatment of fungal infections. This could involve the use of novel drug delivery systems or the combination of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one with other antifungal agents to increase efficacy. Additionally, further studies could be conducted to investigate the potential anticancer activity of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one and its mechanism of action in cancer cells. Finally, there is a need for more research on the safety and toxicity of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one, particularly in long-term use and in vulnerable populations.
Conclusion:
In conclusion, 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one is a widely used antifungal medication with a well-established mechanism of action. It has been extensively studied for its antifungal activity and has shown potential for use in the treatment of cancer. 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has a low toxicity profile and is generally well-tolerated. However, there is a need for further research on its safety and efficacy, as well as the development of new formulations and potential new applications.
Applications De Recherche Scientifique
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has been extensively studied for its antifungal activity. It is used in the treatment of various fungal infections such as ringworm, athlete's foot, and jock itch. 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one is also used in the treatment of oral thrush and vaginal yeast infections. Additionally, 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has been studied for its potential anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O2/c1-9-7-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-5-4-6-13(19)8-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCDUOXNWPDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C)C(=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



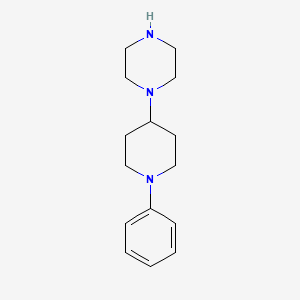

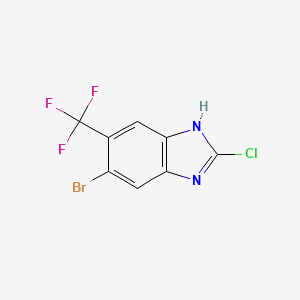

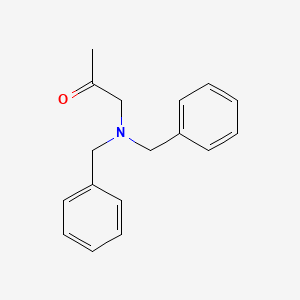
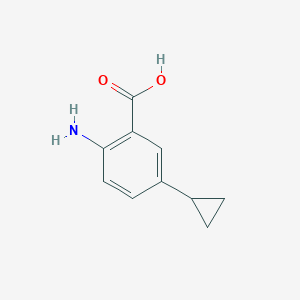
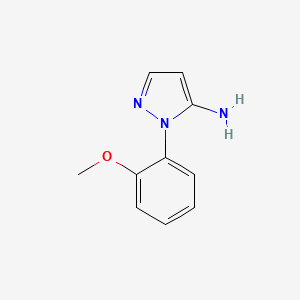

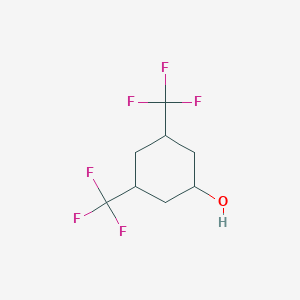
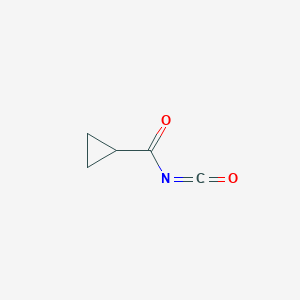
![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)


![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)